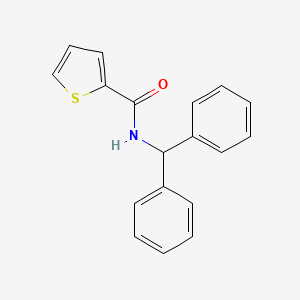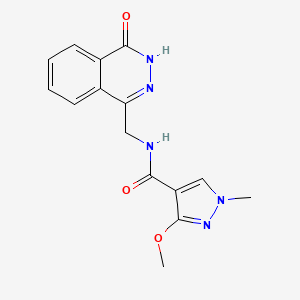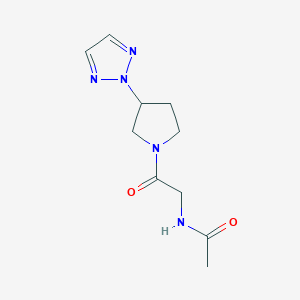
Crbn-6-5-5-vhl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRBN-6-5-5-VHL is a potent and selective cereblon degrader, which is a type of proteolysis targeting chimera (PROTAC). This compound is designed to induce the degradation of cereblon, a protein that plays a crucial role in various cellular processes. This compound achieves this by recruiting the von Hippel-Lindau (VHL) E3 ligase to cereblon, leading to its ubiquitination and subsequent proteasomal degradation .
Mechanism of Action
Target of Action
The primary target of CRBN-6-5-5-VHL is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in various biological processes, including protein homeostasis and cellular response to environmental stress .
Mode of Action
This compound operates as a heterodimerizer , comprising E3 ligases recruiting ligands, specifically pomalidomide and VH032-amine . It forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL . This interaction occurs in a time- and dose-dependent manner .
Biochemical Pathways
The action of this compound primarily affects the ubiquitin-proteasome pathway . By inducing the ubiquitination and subsequent proteasomal degradation of CRBN, it modulates the protein levels within the cell . This can have downstream effects on various cellular processes that rely on the function of CRBN .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The primary result of this compound’s action is the degradation of CRBN . It induces complete degradation of CRBN in MM1S cells . It has almost no effect on the degradation of the neo-substrates ikzf1 and ikzf3 .
Biochemical Analysis
Biochemical Properties
Crbn-6-5-5-vhl comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It forms a heteroternary complex and selectively induces cereblon ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion .
Cellular Effects
This compound has shown to have a significant impact on various types of cells. It induces complete degradation of cereblon in MM1S cells . Higher concentrations of this compound cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a heteroternary complex and the selective induction of cereblon ubiquitination and proteasomal degradation over VHL . This process is time- and dose-dependent, with higher concentrations leading to the degradation of neo-substrates IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent knockdown of Cereblon (CRBN) in MM1S cells after 16 hours of incubation . The degradation of neo-substrates IKZF1 and IKZF3 does not result from the application of this compound .
Metabolic Pathways
It is known that it is part of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of proteins
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRBN-6-5-5-VHL involves the conjugation of a cereblon ligand to a VHL ligand via a linker. The cereblon ligand is typically derived from pomalidomide, while the VHL ligand is derived from VH032-amine . The synthetic route generally includes the following steps:
Synthesis of the cereblon ligand: This involves the modification of pomalidomide to introduce functional groups that can be used for conjugation.
Synthesis of the VHL ligand: This involves the modification of VH032-amine to introduce functional groups for conjugation.
Linker synthesis: The linker is synthesized separately and contains functional groups that can react with both the cereblon and VHL ligands.
Conjugation: The cereblon ligand, VHL ligand, and linker are conjugated together under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
CRBN-6-5-5-VHL primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: The compound facilitates the ubiquitination of cereblon by recruiting the VHL E3 ligase.
Proteasomal degradation: Following ubiquitination, cereblon is targeted for degradation by the proteasome
Common Reagents and Conditions
Reagents: Pomalidomide (for cereblon ligand), VH032-amine (for VHL ligand), various solvents, and coupling agents.
Major Products
The major product of the reactions involving this compound is the ubiquitinated cereblon, which is subsequently degraded by the proteasome .
Scientific Research Applications
CRBN-6-5-5-VHL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
CRBN-6-5-5-VHL is unique in its high selectivity and potency as a cereblon degrader. Similar compounds include:
ZXH-4-130: Another cereblon degrader with similar selectivity but different linker chemistry.
ZXH-4-137: Similar to ZXH-4-130, with slight variations in structure and activity.
St-15a: A cereblon degrader based on a different E3 ligase ligand.
This compound stands out due to its specific design, which minimizes off-target effects and enhances its efficacy in degrading cereblon .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCHOLAKDUZDS-XARBDFOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
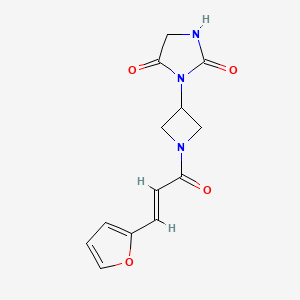
![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)
![4-benzyl-N-(2-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2503058.png)
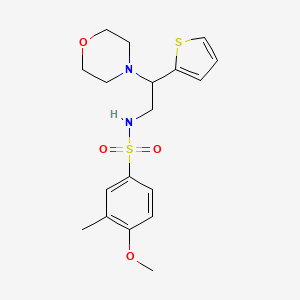
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
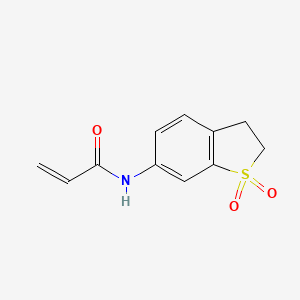
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2503065.png)
![N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B2503070.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
